Parvimoside A
Description
Parvimoside A is a triterpene glycoside isolated from the sea cucumber species Stichopus parvimensis . As a member of the glycoside family, it is characterized by a steroidal or triterpenoid aglycone core linked to one or more sugar moieties. These compounds are notable for their diverse biological activities, including cytotoxic, antifungal, and immunomodulatory properties.
Properties
Molecular Formula |
C66H106O32 |
|---|---|
Molecular Weight |
1411.5 g/mol |
IUPAC Name |
(1S,2S,5S,6S,13S,16S,18R)-16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |
InChI |
InChI=1S/C66H106O32/c1-25(2)11-10-16-65(8)54-29(71)19-64(7)28-12-13-35-62(4,5)36(15-17-63(35,6)27(28)14-18-66(54,64)61(84)98-65)93-60-53(41(76)34(24-86-60)92-57-47(82)51(39(74)32(22-69)89-57)95-56-44(79)42(77)37(72)30(20-67)88-56)97-55-45(80)43(78)49(26(3)87-55)94-59-48(83)52(40(75)33(23-70)91-59)96-58-46(81)50(85-9)38(73)31(21-68)90-58/h14,25-26,28,30-60,67-70,72-83H,10-13,15-24H2,1-9H3/t26?,28-,30?,31?,32?,33?,34?,35+,36+,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54-,55?,56?,57?,58?,59?,60?,63-,64+,65+,66?/m1/s1 |
InChI Key |
RYTKQFYVSGDKJI-KWCMXZNASA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=CCC67[C@]5(CC(=O)[C@@H]6[C@](OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CCC67C5(CC(=O)C6C(OC7=O)(C)CCCC(C)C)C)C)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O |
Synonyms |
parvimoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of sea cucumber glycosides is closely tied to their species of origin. Below, Parvimoside A is compared with structurally related glycosides from other sea cucumber species, focusing on their chemical profiles, biological sources, and research significance.
Table 1: Comparative Analysis of this compound and Related Glycosides
Key Findings from Comparative Studies:
Structural Diversity :
- This compound and its analog Parvimoside B share the same aglycone backbone but differ in sugar chain configurations, which may explain variations in their bioactivity profiles .
- Compounds like Bivittoside C and D from Bohadschia bivittata exhibit sulfation and acetylation modifications, enhancing their hemolytic properties compared to this compound .
Species-Specific Biosynthesis :
- Glycosides from Bohadschia marmorata (e.g., Marmoratoside A) often feature acetoxy groups, which are absent in this compound. These modifications correlate with enhanced cytotoxicity in cancer cell lines .
- Holothuria impatiens-derived Impatienside A lacks complex sulfation but shows stronger antiparasitic activity, suggesting ecological adaptations in chemical defense mechanisms .
Biological Activity Trends: this compound’s antifungal activity is comparable to Impatienside A but less potent than sulfated analogs like Bivittoside C .
Q & A
Q. What protocols ensure ethical sourcing and reproducibility in this compound studies?
- Methodological Answer : Adhere to Nagoya Protocol guidelines for marine biodiversity access. Publish raw NMR/MS spectra in supplementary materials. Share cell line authentication certificates (e.g., STR profiling) and detailed SOPs for extraction/assay protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
